molecular formula C27H17F4N B12591833 4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole CAS No. 574757-95-2

4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole

Katalognummer: B12591833
CAS-Nummer: 574757-95-2
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: DETREVNDXFUERQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole is a fluorinated indole derivative Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Vorbereitungsmethoden

The synthesis of 4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms into the indole ring.

    Tritylation: Attachment of the triphenylmethyl group to the indole nitrogen.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its potential interactions with biological molecules.

    Medicine: Fluorinated indoles are often investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the triphenylmethyl group can provide steric hindrance and influence the overall conformation of the molecule. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole include other fluorinated indoles and tritylated indoles. For example:

    4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole: This compound has a similar fluorinated structure but with a trifluoromethyl group instead of a triphenylmethyl group.

    4,5,6,7-Tetrafluoro-3-methyl-1H-indazole: Another fluorinated indole derivative with a methyl group.

The uniqueness of this compound lies in its combination of fluorine atoms and the bulky triphenylmethyl group, which can impart distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

574757-95-2

Molekularformel

C27H17F4N

Molekulargewicht

431.4 g/mol

IUPAC-Name

4,5,6,7-tetrafluoro-3-trityl-1H-indole

InChI

InChI=1S/C27H17F4N/c28-22-21-20(16-32-26(21)25(31)24(30)23(22)29)27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,32H

InChI-Schlüssel

DETREVNDXFUERQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=C4C(=C(C(=C5F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.